3,5-Difluoroaniline

Catalog No.
S592559
CAS No.
372-39-4
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoroaniline

CAS Number

372-39-4

Product Name

3,5-Difluoroaniline

IUPAC Name

3,5-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2

InChI Key

KQOIBXZRCYFZSO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)N

Synonyms

3,5-difluoroaniline

Canonical SMILES

C1=C(C=C(C=C1F)F)N

3,5-Difluoroaniline is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, alongside an amino group (-NH₂) at the 1 position. Its chemical formula is C₆H₅F₂N, and it has a molecular weight of approximately 129.11 g/mol. This compound is classified as a substituted aniline, which are compounds containing an aminobenzene moiety, making it relevant in various chemical syntheses and applications in industrial chemistry .

Currently, there is no documented research on the specific mechanism of action of 3,5-difluoroaniline.

Typical of anilines, including:

  • Electrophilic Substitution Reactions: The amino group is a strong activating group for electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: It can be converted to other derivatives through reduction processes, often involving catalysts such as palladium or nickel under hydrogen gas conditions .
  • Amination Reactions: 3,5-Difluoroaniline can undergo amination reactions with various halogenated compounds to form more complex amine derivatives.

Research indicates that 3,5-difluoroaniline exhibits various biological activities. It has been studied for its potential effects on human health and its interactions with biological systems. Some studies suggest it may act as a weak inhibitor of certain enzymes and pathways, although specific therapeutic applications remain largely experimental . The compound's toxicity profile indicates acute inhalation toxicity and potential carcinogenicity, necessitating careful handling in laboratory settings .

Several methods exist for synthesizing 3,5-difluoroaniline:

  • Reduction of 3,5-Difluoronitrobenzene: This common method involves reducing the nitro compound using hydrogen gas in the presence of a catalyst like palladium or platinum.
  • Amination of 3,5-Difluorochlorobenzene: Reacting 3,5-difluorochlorobenzene with ammonia under specific conditions can yield 3,5-difluoroaniline efficiently .
  • Multi-step Synthesis: Various patents describe multi-step processes starting from simpler fluorinated anilines or benzonitriles that involve nitration and subsequent reduction steps to achieve the desired product .

3,5-Difluoroaniline is utilized in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound is used in the production of agrochemicals.
  • Dyes and Pigments: It acts as a precursor in dye manufacturing due to its ability to undergo further chemical transformations.

Studies on the interactions of 3,5-difluoroaniline with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. Its interactions are still under investigation to assess its safety profile and possible therapeutic uses. Notably, it has been evaluated for its impact on human health concerning toxicity and carcinogenicity .

Several compounds share structural similarities with 3,5-difluoroaniline. These include:

Compound NameChemical FormulaUnique Features
2,4-DifluoroanilineC₆H₄F₂NFluorine atoms at different positions
4-FluoroanilineC₆H₄FNSingle fluorine atom at the para position
2-Amino-4-fluorophenolC₆H₇FNOContains both amino and hydroxyl groups
2,6-DifluoroanilineC₆H₄F₂NFluorine atoms positioned at 2 and 6

Uniqueness of 3,5-Difluoroaniline

The unique positioning of fluorine atoms at the meta positions (3 and 5) distinguishes 3,5-difluoroaniline from other similar compounds. This configuration affects its reactivity patterns and biological interactions compared to its ortho or para counterparts. The specific electronic effects imparted by these substitutions can lead to diverse applications in synthetic chemistry and material science.

Physical Description

Other Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.03900549 g/mol

Monoisotopic Mass

129.03900549 g/mol

Heavy Atom Count

9

UNII

93F28C8C0X

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

372-39-4

Wikipedia

3,5-Difluoroaniline

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzenamine, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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